molecular formula C13H21N3O2 B592209 tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 1188264-16-5

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B592209
CAS No.: 1188264-16-5
M. Wt: 251.33
InChI Key: RNKABFNMJPBYKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring, with a tert-butyl ester group.

Preparation Methods

The synthesis of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the tert-butyl ester group . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications .

Biological Activity

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 1188264-16-5

The biological activity of this compound is attributed to its interaction with various cellular pathways. Studies indicate that pyrazole derivatives can significantly affect cancer cell proliferation and invasion through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : Compounds similar to tert-butyl 3-(1H-pyrazol-3-yl)piperidine derivatives have shown significant inhibition of cell growth in various cancer cell lines, including breast and pancreatic cancer cells .
  • Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic signaling pathways .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds.

Study Cell Line Concentration (μM) Effect Observed Mechanism
MDA-MB-23110 - 100Significant inhibition of proliferation and invasionApoptosis induction, ERK phosphorylation inhibition
PANC-125 - 50Reduced cell viabilityModulation of apoptotic pathways
FaDu20 - 80Cytotoxic effects observedActivation of caspase pathways

Case Study 1: Inhibition of Breast Cancer Cell Proliferation

In a study evaluating the effects of pyrazole-based compounds on MDA-MB-231 breast cancer cells, tert-butyl 3-(1H-pyrazol-3-yl)piperidine derivatives were found to significantly inhibit cell proliferation at concentrations as low as 10 μM. The mechanism involved the inhibition of ERK signaling pathways, highlighting the potential for these compounds in therapeutic applications against breast cancer .

Case Study 2: Cytotoxicity in Pancreatic Cancer Cells

Research involving PANC-1 pancreatic ductal adenocarcinoma cells demonstrated that tert-butyl pyrazole derivatives exhibited cytotoxic effects at concentrations ranging from 25 to 50 μM. The study indicated that these compounds could induce apoptosis through caspase activation, suggesting their utility in developing new anticancer agents .

Properties

IUPAC Name

tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-6-7-14-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKABFNMJPBYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734654
Record name tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-16-5
Record name tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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